molecular formula C28H28BrN3O2S B5155530 2-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-(3,4-dimethylphenyl)-1,3-thiazole;hydrobromide

2-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-(3,4-dimethylphenyl)-1,3-thiazole;hydrobromide

Cat. No.: B5155530
M. Wt: 550.5 g/mol
InChI Key: XPDANXAMIBWAPO-UHFFFAOYSA-N
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Description

2-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-(3,4-dimethylphenyl)-1,3-thiazole;hydrobromide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a thiazole ring, a pyrazole ring, and multiple methoxy and dimethylphenyl groups, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-(3,4-dimethylphenyl)-1,3-thiazole;hydrobromide typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with 3,4-dimethylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the thiazole ring . The final product is obtained by treating the thiazole derivative with hydrobromic acid to form the hydrobromide salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-(3,4-dimethylphenyl)-1,3-thiazole;hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can produce dihydro derivatives .

Scientific Research Applications

2-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-(3,4-dimethylphenyl)-1,3-thiazole;hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-(3,4-dimethylphenyl)-1,3-thiazole;hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-(3,4-dimethylphenyl)-1,3-thiazole;hydrobromide apart from similar compounds is its unique combination of functional groups and ring structures. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-(3,4-dimethylphenyl)-1,3-thiazole;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O2S.BrH/c1-18-5-6-22(15-19(18)2)26-17-34-28(29-26)31-27(21-9-13-24(33-4)14-10-21)16-25(30-31)20-7-11-23(32-3)12-8-20;/h5-15,17,27H,16H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDANXAMIBWAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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